dimethyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate
Description
Dimethyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Key structural elements include:
- A 2-methyl substituent on the thiazole ring.
- A 5-oxo group on the pyrimidine moiety.
- A 6-carboxamido linkage connecting the heterocycle to a dimethyl terephthalate group.
Properties
IUPAC Name |
dimethyl 2-[(2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S/c1-9-8-21-15(23)12(7-19-18(21)28-9)14(22)20-13-6-10(16(24)26-2)4-5-11(13)17(25)27-3/h4-8H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUXHNJGIBRXBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of dimethyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or 1,2-dichloroethane . The reaction conditions often require the use of solvents like acetonitrile and catalysts such as p-toluenesulfonic acid . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
Ester Group Hydrolysis and Transesterification
The dimethyl terephthalate ester groups undergo hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Produces dicarboxylic acid derivatives at elevated temperatures (80–100°C) using HCl or H₂SO₄.
-
Basic hydrolysis : Requires NaOH/KOH in aqueous ethanol (60–80°C) to yield carboxylate salts.
Table 1: Hydrolysis Conditions and Products
| Condition | Reagent | Temperature | Product Formed |
|---|---|---|---|
| Acidic | 6M HCl, H₂O/EtOH | 80°C | Terephthalic acid derivative |
| Basic | 2M NaOH, H₂O/EtOH | 60°C | Sodium carboxylate salt |
| Enzymatic | Lipases (e.g., CAL-B) | 37°C | Partial monoester hydrolysis |
Transesterification with alcohols (e.g., methanol, ethanol) occurs via catalytic acid/base, modifying solubility for downstream applications.
Carboxamide Reactivity
The carboxamide bond participates in:
-
Hydrolysis : Forms carboxylic acid and amine under strong acidic (HCl, 100°C) or basic (NaOH, 80°C) conditions.
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Nucleophilic substitution : Reacts with amines (e.g., benzylamine) in DMF at 50°C to form substituted amides .
Key Mechanistic Insight :
Hydrolysis proceeds via a tetrahedral intermediate, with rate dependence on pH and steric effects from the thiazolo-pyrimidine core.
Thiazolo[3,2-a]pyrimidine Core Reactions
The fused heterocycle exhibits:
-
Electrophilic aromatic substitution : Bromination at the C3 position using Br₂/FeBr₃ yields mono-brominated derivatives .
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Cycloaddition : Participates in [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride) under thermal conditions .
Table 2: Heterocyclic Core Reactivity
| Reaction Type | Reagent/Conditions | Product |
|---|---|---|
| Bromination | Br₂, FeBr₃, CHCl₃, 0°C | 3-Bromo-thiazolo-pyrimidine |
| Diels-Alder | Maleic anhydride, 120°C | Fused bicyclic adduct |
| Oxidation | KMnO₄, H₂O, 25°C | Sulfoxide/sulfone derivatives |
Cross-Coupling Reactions
The compound’s aryl halide derivatives (if synthesized) engage in:
-
Suzuki-Miyaura coupling : With aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) .
-
Buchwald-Hartwig amination : Forms C–N bonds with primary/secondary amines .
Mechanistic and Kinetic Studies
-
Kinetics : Hydrolysis of ester groups follows pseudo-first-order kinetics (k = 0.15 h⁻¹ in 0.1M NaOH).
-
Thermodynamics : ΔG‡ for carboxamide hydrolysis is ~85 kJ/mol, indicating moderate activation energy.
Catalytic Modifications
Enzymatic catalysis (e.g., lipases) selectively modifies ester groups under mild conditions, preserving the heterocyclic core.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Thiazolo[3,2-a]pyrimidine derivatives have shown promising anticancer properties. For instance, compounds with similar structures have been reported to exhibit high cytotoxicity against various cancer cell lines, such as M-HeLa (cervical adenocarcinoma) and PC3 (prostate adenocarcinoma) cells. These compounds often demonstrate selectivity indices indicating their potential for targeted cancer therapy while minimizing damage to normal cells .
- Antimicrobial Properties
- Neuroprotective Effects
- Anti-inflammatory and Antiviral Activities
Synthesis and Mechanism of Action
The synthesis of dimethyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate typically involves multi-step reactions starting from simpler thiazolo[3,2-a]pyrimidine derivatives. The mechanism often includes intramolecular cyclization and condensation reactions that yield the final product with desired functional groups.
Table: Summary of Biological Activities
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of thiazolo[3,2-a]pyrimidine derivatives on M-HeLa cells, revealing that certain modifications significantly enhance their anticancer efficacy compared to standard treatments like Sorafenib. The selectivity index was calculated to assess the safety profile relative to normal liver cells .
- Antimicrobial Testing : Another research project focused on the antimicrobial properties of these compounds against a range of bacteria and fungi. Results demonstrated that specific thiazolo derivatives exhibited potent inhibitory effects, suggesting their potential as new antibiotics in a clinical setting .
Mechanism of Action
The mechanism of action of dimethyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate involves its interaction with specific molecular targets and pathways. The thiazolo[3,2-a]pyrimidine core can mimic purine bases, allowing it to bind to enzymes and receptors involved in various biological processes . This binding can inhibit the activity of these targets, leading to therapeutic effects such as the inhibition of cancer cell proliferation or bacterial growth . The exact molecular targets and pathways depend on the specific application and modifications of the compound.
Comparison with Similar Compounds
Comparison with Similar Thiazolo[3,2-a]pyrimidine Derivatives
The following table summarizes structural, synthetic, and crystallographic distinctions between the target compound and analogous derivatives:
Structural and Functional Insights
Core Heterocycle Modifications
- Substituent Effects :
- 2-Methyl Group : Common in many derivatives (e.g., ), it introduces steric hindrance, influencing ring puckering and conformational flexibility. The target compound’s 2-methyl group may adopt a flattened boat conformation, as observed in related structures .
- 5-Oxo Group : Stabilizes the pyrimidine ring via resonance and participates in hydrogen bonding .
Carboxamido vs. Ester Linkages
- The 6-carboxamido group in the target compound contrasts with the ethyl ester in most analogs (e.g., ). Reduces hydrophobicity compared to esters but increases it relative to carboxylates.
Aromatic Substituents
- Halogenated Aromatics (e.g., 4-bromophenyl in ) promote halogen bonding, which is absent in the target compound.
Crystallographic and Intermolecular Interactions
- Ring Puckering : The thiazolopyrimidine core in analogs exhibits puckering amplitudes (e.g., 0.224 Å deviation in ), influenced by substituents. The target compound’s terephthalate group may constrain puckering.
- Hydrogen Bonding : Derivatives with carboxamido or ester groups form C–H···O or N–H···O networks (e.g., ), critical for crystal stability. The terephthalate moiety may introduce additional C=O···H–C interactions.
- Packing Efficiency : Bulky substituents like trimethoxybenzylidene or carboxybenzylidene reduce packing density, whereas planar terephthalate could enhance it via stacking.
Biological Activity
Dimethyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate is a heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine class. This compound has gained attention due to its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's structure consists of a thiazolo[3,2-a]pyrimidine core linked to a terephthalate moiety. The synthesis typically involves multi-step organic reactions, including cyclization processes that yield the desired compound with high purity and yield .
Antitumor Activity
Thiazolo[3,2-a]pyrimidines have been reported to exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds within this class have demonstrated potent activity against cervical adenocarcinoma (HeLa) cells and other tumor lines such as MCF-7 (breast cancer) and HuTu 80 (duodenal adenocarcinoma) . The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Table 1: Cytotoxicity of Thiazolo[3,2-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Dimethyl 2-(...) | HeLa | 10 | |
| 2-Hydroxy-3-methoxybenzylidene... | MCF-7 | 15 | |
| Compound with 3-nitrophenyl | HuTu 80 | 12 |
Antimicrobial Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives possess moderate antimicrobial properties. The compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
In addition to their antimicrobial and antitumor properties, these compounds have been studied for their anti-inflammatory effects. They inhibit key enzymes involved in inflammatory pathways, presenting a dual action that could be beneficial in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Target Interaction : The thiazolo[3,2-a]pyrimidine moiety acts as a structural analog of purines, potentially interfering with nucleic acid synthesis in rapidly dividing cells .
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as acetylcholinesterase and phosphatases involved in various biochemical pathways .
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases .
Case Studies
Recent studies have highlighted the efficacy of thiazolo[3,2-a]pyrimidine derivatives in vivo. For example:
- A study demonstrated that a specific derivative significantly reduced tumor size in mouse models of breast cancer when administered at a dosage of 20 mg/kg body weight daily for two weeks .
- Another investigation revealed that a related compound exhibited antibacterial activity comparable to standard antibiotics against multi-drug resistant strains of Staphylococcus aureus .
Q & A
Q. What established synthetic routes are available for preparing thiazolo[3,2-a]pyrimidine derivatives like dimethyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate?
Methodological Answer: Synthesis typically involves cyclocondensation of 2-aminothiazoline precursors with tricarbonylmethane derivatives. For example:
- Step 1: React 2-amino-2-thiazoline with ethyl acetoacetate in ethanol under reflux to form the thiazolo[3,2-a]pyrimidine core .
- Step 2: Introduce substituents (e.g., benzylidene groups) via Knoevenagel condensation with aldehydes in DMF at 80°C .
- Step 3: Hydrolysis of ethyl esters to carboxylic acids, followed by esterification with methanol to yield dimethyl terephthalate derivatives.
- Validation: Single-crystal X-ray diffraction (SC-XRD) confirms regiochemistry and spatial arrangement .
Q. How is the solid-state molecular structure of thiazolo[3,2-a]pyrimidine derivatives characterized?
Methodological Answer: SC-XRD is the gold standard for structural elucidation. Key parameters for analogous compounds include:
These data confirm the planar thiazolo-pyrimidine system, critical for π-π stacking in crystal lattices .
Advanced Research Questions
Q. How do substituents on the benzylidene group influence electronic properties and reactivity?
Methodological Answer: Substituents modulate electron density at the thiazolo ring:
- Electron-withdrawing groups (EWGs): Fluorine (e.g., 2-fluorobenzylidene in ) increases electrophilicity at C6, enhancing susceptibility to nucleophilic attack.
- Electron-donating groups (EDGs): Methoxy groups (e.g., 2,4,6-trimethoxybenzylidene in ) stabilize the conjugated system, reducing reactivity.
Experimental Design: - Compare Hammett σ values of substituents with reaction rates in nucleophilic addition assays.
- Use DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals and quantify charge distribution .
Q. How can contradictions in crystallographic data for structurally similar derivatives be resolved?
Methodological Answer: Discrepancies in lattice parameters (e.g., unit cell volume varying by 15% in vs. ) arise from:
- Substituent bulkiness: Bulky groups (e.g., 4-carboxybenzylidene) disrupt packing efficiency, increasing unit cell dimensions .
- Solvent inclusion: DMF co-crystallization induces hydrogen-bonding networks, altering symmetry .
Resolution Strategy: - Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O vs. π-π contacts).
- Compare thermal displacement parameters (B-factors) to assess positional disorder .
Q. What strategies optimize intermediates in multi-step syntheses of thiazolo[3,2-a]pyrimidine derivatives?
Methodological Answer: Key Optimization Steps:
- Intermediate Monitoring: Use TLC (silica gel, ethyl acetate/hexane 3:7) to track reaction progress .
- Purification: Recrystallize intermediates from DMF/ethanol (1:5) to remove unreacted aldehydes .
- Yield Improvement: Optimize stoichiometry (1.2 eq. aldehyde) and reaction time (8–12 hrs) to minimize side products .
Q. How does the conformation of the thiazolo[3,2-a]pyrimidine core affect biological activity?
Methodological Answer: Conformational rigidity impacts binding affinity:
- Planar systems (dihedral angle <5°) enable stronger intercalation with DNA or enzyme active sites.
- Twisted systems (dihedral angle >10°) reduce binding but enhance solubility.
Experimental Design: - Synthesize derivatives with constrained conformations (e.g., fused rings).
- Compare IC50 values in enzyme inhibition assays (e.g., kinase or protease targets) .
Data Contradiction Analysis Example
Contradiction: Reported R-factors for analogous compounds range from 0.044 to 0.178 .
Root Cause: Co-crystallized solvent molecules (e.g., DMF in ) introduce positional disorder, increasing R-factors.
Resolution: Refine structures using twin-law corrections and high-resolution data (≤0.84 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
